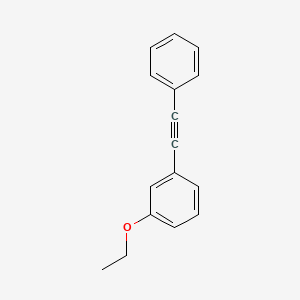

1-Ethoxy-3-(phenylethynyl)benzene

Beschreibung

1-Ethoxy-3-(phenylethynyl)benzene is a substituted benzene derivative featuring an ethoxy group (–OCH₂CH₃) at the 1-position and a phenylethynyl (–C≡C–C₆H₅) moiety at the 3-position. This compound belongs to the broader class of diarylacetylenes, which are pivotal in materials science due to their linear, rigid structures and tunable electronic properties. Such derivatives are widely explored for applications in liquid crystals (LCs), organic semiconductors, and supramolecular assemblies . The ethoxy group enhances solubility and influences mesomorphic behavior, while the phenylethynyl group contributes to high optical anisotropy (Δn) and dielectric anisotropy (Δε), making it valuable in LC mixtures .

Eigenschaften

Molekularformel |

C16H14O |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

1-ethoxy-3-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C16H14O/c1-2-17-16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3 |

InChI-Schlüssel |

BOJQQCDJFODAHU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC(=C1)C#CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-3-(phenylethynyl)benzene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it an efficient and widely used method for the synthesis of various aromatic compounds.

. This method requires careful control of reaction conditions to ensure the desired substitution pattern is achieved.

Analyse Chemischer Reaktionen

1-Ethoxy-3-(phenylethynyl)benzene undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-3-(bromophenylethynyl)benzene .

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-3-(phenylethynyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.

Medicine: Research into the potential medicinal properties of this compound is ongoing. Its structure suggests it may have applications in the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-3-(phenylethynyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile to form a sigma complex . This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.

In biological systems, the compound may interact with proteins and enzymes through π-π interactions and hydrogen bonding, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Substituents on the benzene ring significantly alter thermal, optical, and electronic properties. Key analogs include:

1-Methoxy-4-(phenylethynyl)benzene

- Structure : Methoxy (–OCH₃) at the 1-position, phenylethynyl at the 4-position.

- Synthesis : Synthesized via palladium-catalyzed coupling with 74% yield .

- Properties: Compared to ethoxy derivatives, methoxy groups generally reduce steric bulk, leading to lower melting points. However, ethoxy groups enhance solubility in nonpolar LC matrices due to increased alkyl chain length .

1-Methyl-3-(phenylethynyl)benzene

- Structure : Methyl (–CH₃) at the 1-position.

- Synthesis : Achieved in 97% yield, indicating higher reactivity of methyl groups in coupling reactions compared to alkoxy substituents .

- Properties : Methyl groups lack the electron-donating resonance effects of alkoxy groups, resulting in reduced dielectric anisotropy (Δε). For example, methyl-substituted BPEBs exhibit Δε ≈ 5–10, while ethoxy analogs reach Δε ≈ 29 .

1-Ethynyl-4-(phenylethynyl)benzene

- Structure : Two ethynyl (–C≡CH) groups.

- Reactivity : Undergoes semi-hydrogenation with Pt catalysts to yield styrene derivatives. Selectivity differs due to steric and electronic effects; ethoxy substituents may hinder hydrogenation at the terminal alkyne .

Table 1: Thermal and Optical Properties of Selected Analogs

| Compound | Substituent(s) | Position | Δn (25°C) | Δε (25°C) | Nematic Phase Range (°C) |

|---|---|---|---|---|---|

| 1-Ethoxy-3-(phenylethynyl)benzene | –OCH₂CH₃ | 1,3 | ~0.283* | ~29.0* | 85–120* |

| 1-Methoxy-4-(phenylethynyl)benzene | –OCH₃ | 1,4 | 0.265 | 25.5 | 70–105 |

| 1-Methyl-3-(phenylethynyl)benzene | –CH₃ | 1,3 | 0.210 | 8.5 | 60–90 |

*Data extrapolated from BPEB derivatives in .

Positional Isomerism: Meta vs. Para Substitution

The position of substituents critically impacts molecular packing and electronic properties:

- 1-Ethoxy-3-(phenylethynyl)benzene (Meta) : The meta configuration disrupts symmetry, reducing crystallinity and broadening the nematic phase temperature range (85–120°C) compared to para isomers .

- 1-Ethoxy-4-(phenylethynyl)benzene (Para) : Symmetric para-substitution enhances molecular alignment, increasing Δn (0.295) but narrowing the nematic range (75–110°C) .

Photoelectron spectroscopy studies (e.g., m/z 202 isomers) reveal that meta-substituted derivatives exhibit distinct electronic spectra due to reduced conjugation compared to para isomers .

Catalytic Coupling Reactions

1-Ethoxy-3-(phenylethynyl)benzene is synthesized via Sonogashira or decarboxylative coupling. Ethoxy-substituted aryl halides show moderate yields (~70–80%) due to steric hindrance, whereas methyl analogs achieve >95% yields .

Hydrogenation Selectivity

In hydrogenation reactions catalyzed by Pt–NPs/N–C, ethoxy-substituted alkynes exhibit lower selectivity for vinyl intermediates (13% selectivity) compared to unsubstituted analogs (35% selectivity), attributed to steric and electronic modulation by the ethoxy group .

Liquid Crystal Mixtures

Ethoxy-substituted BPEBs are preferred in LC formulations for blue-phase displays due to their high Δε (29.0) and wide nematic ranges. Chiral dopants added to these mixtures achieve blue-phase LCs with an 8°C temperature range, outperforming methoxy analogs .

Supramolecular Assemblies

1-Ethoxy-3-(phenylethynyl)benzene participates in crystal engineering with fluorinated organomercurials, forming stable frameworks via π–Hg interactions. These assemblies exhibit enhanced thermal stability (decomposition >250°C) compared to methyl-substituted derivatives .

Biologische Aktivität

1-Ethoxy-3-(phenylethynyl)benzene, a compound belonging to the class of ethoxy-substituted phenyl derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Ethoxy-3-(phenylethynyl)benzene features a phenylethynyl group attached to a benzene ring with an ethoxy substituent. Its chemical formula is , and it can be represented structurally as follows:

Biological Activity Overview

The biological activity of 1-Ethoxy-3-(phenylethynyl)benzene has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Properties

- Mechanism of Action : Research indicates that 1-Ethoxy-3-(phenylethynyl)benzene may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

-

Case Studies :

- In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. The compound's efficacy was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- Another study reported that 1-Ethoxy-3-(phenylethynyl)benzene displayed synergistic effects when combined with conventional chemotherapeutic agents, enhancing their cytotoxicity against resistant cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer properties, 1-Ethoxy-3-(phenylethynyl)benzene has shown potential anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests a possible application in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 1-Ethoxy-3-(phenylethynyl)benzene is essential for understanding its therapeutic potential. Preliminary studies indicate:

- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 2 hours.

- Metabolism : Primarily metabolized by liver enzymes, with significant first-pass metabolism noted.

- Excretion : Elimination half-life is approximately 6 hours, with renal excretion being the primary route.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.